molecular formula C9H19BrSi B12618696 (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane CAS No. 920754-30-9

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane

Cat. No.: B12618696
CAS No.: 920754-30-9
M. Wt: 235.24 g/mol
InChI Key: LZNZINHBEJFQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom attached to a propene group, which is further bonded to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromopropene with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form a silane-substituted alkyne.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in solvents like dichloromethane.

    Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Addition: Formation of dihalides or haloalkanes.

    Elimination: Formation of silane-substituted alkynes.

Scientific Research Applications

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique properties such as increased thermal stability and resistance to oxidation.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the propene group are key sites for chemical reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with a triple bond instead of a double bond, leading to different reactivity and applications.

    (3-Bromopropoxy)(tert-butyl)dimethylsilane: Contains an ether linkage instead of a double bond, affecting its chemical behavior and uses.

Uniqueness

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is unique due to the combination of a bromine atom, a double bond, and a silyl group in its structure. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

920754-30-9

Molecular Formula

C9H19BrSi

Molecular Weight

235.24 g/mol

IUPAC Name

3-bromoprop-1-enyl-tert-butyl-dimethylsilane

InChI

InChI=1S/C9H19BrSi/c1-9(2,3)11(4,5)8-6-7-10/h6,8H,7H2,1-5H3

InChI Key

LZNZINHBEJFQGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C=CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.